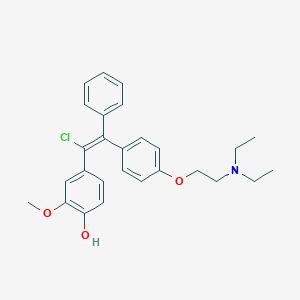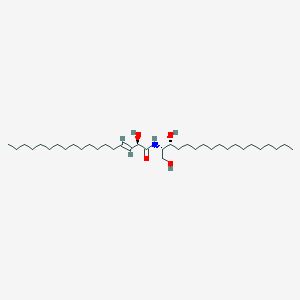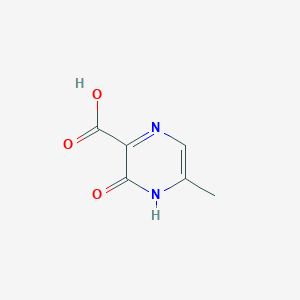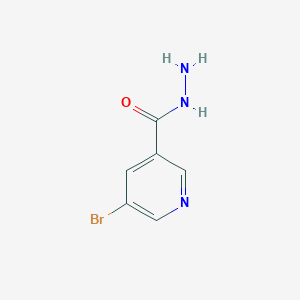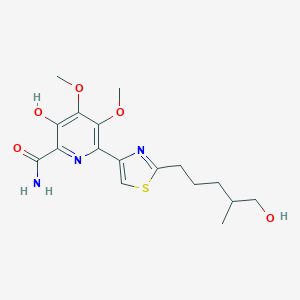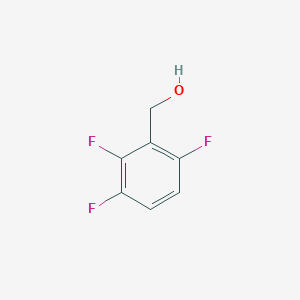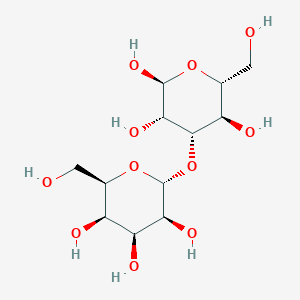
3-O-Talopyranosylmannopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-Talopyranosylmannopyranoside (TMP) is a natural compound found in various plants, including tea, coffee, and fruits. TMP has gained attention in recent years due to its potential health benefits and therapeutic properties.
Mecanismo De Acción
The mechanism of action of 3-O-Talopyranosylmannopyranoside is not fully understood. However, it is believed to exert its therapeutic effects through various pathways, including the inhibition of inflammatory mediators, the scavenging of reactive oxygen species, and the modulation of signaling pathways involved in cell proliferation and apoptosis.
Efectos Bioquímicos Y Fisiológicos
3-O-Talopyranosylmannopyranoside has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in vitro and in vivo. 3-O-Talopyranosylmannopyranoside has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, 3-O-Talopyranosylmannopyranoside has been reported to improve cognitive function and prevent neurodegeneration in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-O-Talopyranosylmannopyranoside in lab experiments is its natural origin, which reduces the risk of side effects associated with synthetic compounds. 3-O-Talopyranosylmannopyranoside is also readily available and relatively inexpensive compared to other natural compounds. However, one of the limitations of using 3-O-Talopyranosylmannopyranoside is its low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 3-O-Talopyranosylmannopyranoside. One potential area of research is the development of novel synthetic methods to improve the yield and purity of 3-O-Talopyranosylmannopyranoside. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of 3-O-Talopyranosylmannopyranoside in humans. Additionally, the potential use of 3-O-Talopyranosylmannopyranoside as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases, warrants further investigation.
Conclusion
In conclusion, 3-O-Talopyranosylmannopyranoside is a natural compound with potential therapeutic properties. Its anti-inflammatory, antioxidant, and anticancer activities, as well as its potential role in improving cognitive function and preventing neurodegeneration, make it a promising candidate for further research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-O-Talopyranosylmannopyranoside have been discussed in this paper. Further studies are needed to fully understand the potential health benefits and therapeutic properties of 3-O-Talopyranosylmannopyranoside.
Métodos De Síntesis
3-O-Talopyranosylmannopyranoside can be synthesized from the reaction between mannose and talose using acid-catalyzed glycosylation. The reaction involves the activation of mannose with trifluoromethanesulfonic anhydride (Tf2O) and the subsequent addition of talose. The resulting compound is purified through column chromatography to obtain pure 3-O-Talopyranosylmannopyranoside.
Aplicaciones Científicas De Investigación
3-O-Talopyranosylmannopyranoside has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer activities. 3-O-Talopyranosylmannopyranoside has also been investigated for its role in improving cognitive function and preventing neurodegenerative diseases, such as Alzheimer's disease.
Propiedades
Número CAS |
123050-23-7 |
|---|---|
Nombre del producto |
3-O-Talopyranosylmannopyranoside |
Fórmula molecular |
C12H22O11 |
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-(hydroxymethyl)-4-[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)7(17)8(18)12(22-3)23-10-6(16)4(2-14)21-11(20)9(10)19/h3-20H,1-2H2/t3-,4-,5+,6-,7+,8+,9+,10+,11+,12-/m1/s1 |
Clave InChI |
QIGJYVCQYDKYDW-LNLVSYAUSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)O)O[C@@H]2[C@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Sinónimos |
3-O-alpha-D-talopyranosyl-alpha-D-mannopyranoside 3-O-talopyranosylmannopyranoside 3-O-TPMP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(1-Adamantylcarbonyl)amino]propanoic acid](/img/structure/B56072.png)
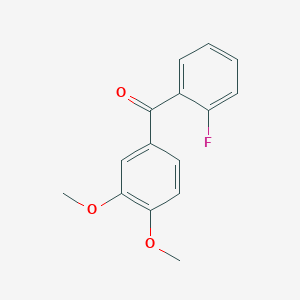
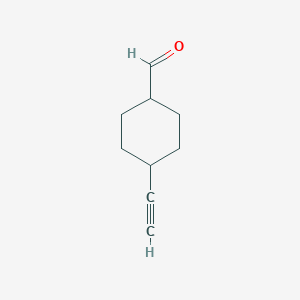
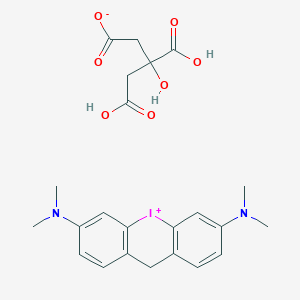
![Methyl 2-[bis(prop-2-ynyl)amino]acetate](/img/structure/B56083.png)
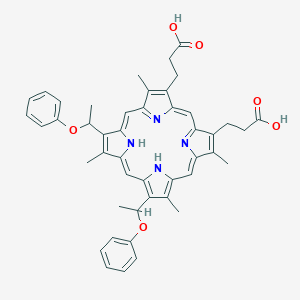
![[(2R,3S,4S)-3,4,5-triacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B56087.png)
![2'-Methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]](/img/structure/B56089.png)
